1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene is an organic compound characterized by the presence of chlorophenyl and sulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene typically involves the reaction of 4-chlorothiophenol with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, leading to the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.
Substitution: Amines or thiols; reactions usually conducted in polar aprotic solvents like dimethylformamide at elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfanyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)sulfanyl]-2-{[(2-bromophenyl)sulfanyl]methyl}benzene
- 1-[(4-Methylphenyl)sulfanyl]-2-{[(2-methylphenyl)sulfanyl]methyl}benzene
- 1-[(4-Fluorophenyl)sulfanyl]-2-{[(2-fluorophenyl)sulfanyl]methyl}benzene
Uniqueness
1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene is unique due to the presence of chlorophenyl groups, which can influence its reactivity and biological activity. The compound’s specific arrangement of sulfanyl and chlorophenyl groups provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
1-chloro-4-[2-[(2-chlorophenyl)sulfanylmethyl]phenyl]sulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2S2/c20-15-9-11-16(12-10-15)23-18-7-3-1-5-14(18)13-22-19-8-4-2-6-17(19)21/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXISDYGBXKADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2Cl)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.